6,9,12-Octadecatrienol is a polyunsaturated fatty alcohol with the molecular formula . It is recognized for its potential biological activities and applications in various scientific fields. This compound is classified under the category of fatty alcohols, specifically as a triene due to the presence of three double bonds in its carbon chain. Its structure features a long hydrocarbon tail, which is typical of fatty alcohols, contributing to its hydrophobic characteristics.
6,9,12-Octadecatrienol can be derived from various natural sources, particularly from plant oils and extracts. For instance, it has been identified in the methanol extracts of plants such as Hibiscus asper and Ziziphus oenopolia, where it appears alongside other bioactive compounds . This compound falls under the broader classification of unsaturated fatty acids and alcohols, often studied for their roles in nutrition and health.
The synthesis of 6,9,12-Octadecatrienol can be achieved through several methods:
In laboratory settings, Gas Chromatography-Mass Spectrometry (GC-MS) is frequently employed to analyze and confirm the presence of 6,9,12-Octadecatrienol in extracts. The conditions for GC-MS analysis often include specific temperatures and flow rates to optimize separation and identification .
The molecular structure of 6,9,12-Octadecatrienol consists of an 18-carbon chain with three cis double bonds located at the sixth, ninth, and twelfth positions. This configuration contributes to its reactivity and physical properties.
6,9,12-Octadecatrienol can participate in various chemical reactions typical of unsaturated fatty alcohols:
The reaction conditions (temperature, catalysts) are crucial for controlling the outcome of these reactions. For instance, hydrogenation typically requires metal catalysts like palladium or platinum under high pressure.
The mechanism by which 6,9,12-Octadecatrienol exerts its biological effects involves several pathways:
6,9,12-Octadecatrienol has several scientific uses:
Δ6-desaturase (FADS2) is the primary architect of the distinct unsaturation pattern in 6,9,12-octadecatrienol. This enzyme catalyzes the insertion of a double bond between carbons 6 and 7 of linoleic acid (18:2n-6), converting it to γ-linolenic acid (GLA; 6,9,12-18:3) [2] . Functional studies reveal that FADS2 exhibits rigid substrate specificity, preferring C18 fatty acids with existing Δ9 and Δ12 double bonds. The reaction proceeds via stereospecific hydrogen removal: The pro-S hydrogen at C6 is abstracted to initiate the desaturation cascade, leading to the formation of the Δ6 double bond [1] [5]. This mechanism was confirmed using deuterium-labeled substrates in the red alga Lithothamnion corallioides, where FADS2 exclusively generated the 6Z,9Z,12Z isomer of octadecatrienoic acid [1].
Table 1: Δ6-Desaturase Specificity for Key Substrates
Substrate | Product | Catalytic Efficiency (Relative) | Stereochemistry |
---|---|---|---|
Linoleic acid (9,12-18:2) | γ-Linolenic acid (6,9,12-18:3) | 100% | pro-S H at C6 |
α-Linolenic acid (9,12,15-18:3) | 6,9,12,15-18:4 | 85% | pro-S H at C6 |
Palmitic acid (16:0) | 10-Hexadecenoic acid (16:1n-6) | <5% | Not determined |
Notably, FADS2’s activity is modulated by genetic polymorphisms in humans and other species. Single nucleotide polymorphisms (SNPs) in the FADS gene cluster can alter enzyme kinetics, reducing the conversion efficiency of linoleic acid to GLA by up to 50% [2] . This genetic variability influences the cellular pool of 6,9,12-octadecatrienoic acid available for subsequent reduction to the fatty alcohol 6,9,12-octadecatrienol.
Following Δ6-desaturation, 6,9,12-octadecatrienoic acid enters a coordinated elongation-desaturation cycle to form longer-chain intermediates before reduction to the alcohol. Elongase ELOVL5 is pivotal in this pathway, extending γ-linolenic acid to 8,11,14-20:3 (dihomo-γ-linolenic acid, DGLA) [9]. This two-carbon elongation requires malonyl-CoA and exhibits distinct substrate preferences: ELOVL5 elongates C18:3 (Km = 2.4 µM) 3-fold more efficiently than C20:4 (Km = 7.1 µM) [9].
The spatial coupling between desaturases and elongases governs flux toward fatty alcohols:
Table 2: Kinetic Parameters of ELOVL5 Across Species
Species | Trophic Ecology | Substrate Specificity (C18:3) | Vmax (pmol/min/mg) |
---|---|---|---|
Japanese eel (Anguilla japonica) | Catadromous | High (C18 > C20) | 18.7 ± 1.2 |
Grass carp (Ctenopharyngodon idellus) | Freshwater herbivore | Moderate | 9.3 ± 0.8 |
Atlantic salmon (Salmo salar) | Anadromous | Low (C20 > C18) | 4.1 ± 0.3 |
Substrate channeling ensures efficient flux from 6,9,12-octadecatrienoic acid to its alcohol derivative. Key mechanisms include:
Metabolite sequestration: Rat hepatocytes rapidly incorporate 6,9,12-18:3 into phosphatidylcholine (PC), concentrating it in a "labile pool" near endoplasmic reticulum (ER)-associated reductases [3]. This compartmentalization facilitates direct reduction by fatty acyl-CoA reductases (FARs) without competing β-oxidation. When PC-bound 6,9,12-18:3 exceeds 150 µM, channeling to elongation pathways increases 3-fold [3] [8].
Enzyme complex formation: Δ6-desaturase (FADS2) and ELOVL5 physically associate with membrane-bound reductase complexes via cytochrome b5 domains. In Lithothamnion corallioides, this complex generates conjugated tetraenes (e.g., 6Z,8E,10E,12Z-18:4) and hydroxy acids (11R-OH-6,9,12-18:3) in parallel, independent pathways [1]. Hydrogen peroxide production during tetraene synthesis (0.8 nmol/min/mg protein) confirms redox coupling between desaturation and reductase activation [1].
Allosteric gating: Arg-559 in the dioxygenase PIOX (structurally homologous to FADS) acts as a carboxylate gatekeeper, binding the fatty acid’s carboxylic group with Kd = 8.3 µM [5]. Mutations at this residue (R559A) reduce substrate affinity by 140-fold, disrupting channeling efficiency. Similarly, His-311 aligns the Δ6 carbon for hydrogen abstraction, ensuring position-specific unsaturation prior to reduction [5].
Table 3: Key Enzymes in 6,9,12-Octadecatrienol Biosynthesis
Enzyme | Gene | Function in Pathway | Cellular Localization |
---|---|---|---|
Δ6-Desaturase | FADS2 | Converts 18:2n-6 to 6,9,12-18:3 | ER membrane |
Elongase 5 | ELOVL5 | Elongates 6,9,12-18:3 to 8,11,14-20:3 | ER membrane |
Fatty acyl-CoA reductase | FAR1 | Reduces 6,9,12-18:3-CoA to 6,9,12-octadecatrienol | ER/Golgi membranes |
Pathogen-inducible oxygenase | PIOX | Model for FADS2-like binding/activation | Cytosol/ER |
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